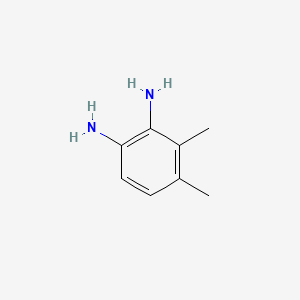

3,4-Dimethylbenzene-1,2-diamine

Overview

Description

3,4-Dimethylbenzene-1,2-diamine, also known as 3,4-Dimethyl-o-phenylenediamine, is an organic compound with the molecular formula C8H12N2 . It has a molecular weight of 136.198 g/mol . This compound is part of a collection of rare and unique chemicals often used by early discovery researchers .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two methyl groups (CH3) attached at the 3rd and 4th positions and two amine groups (NH2) attached at the 1st and 2nd positions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 136.19 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications

1. Chemical Kinetics and Combustion

A study by (S. Gaïl, P. Dagaut, G. Black, J. Simmie, 2008) focused on the kinetics of 1,2-Dimethylbenzene oxidation and ignition. They observed the reactivity of 1,2-dimethylbenzene under various conditions, offering insights into its behavior in combustion processes.

2. Reactivity in Palladium-Catalyzed Reactions

(M. A. Kinzhalov, G. L. Starova, V. Boyarskiy, 2017) studied the interaction of benzene-1,2-diamines with isocyanide complexes of palladium. Their research provides valuable data on the use of 3,4-dimethylbenzene-1,2-diamine in catalytic processes.

3. Development of Novel Electrochromic Materials

Research by (Chiao-Ling Huang, Yu-Ruei Kung, Yuchang Shao, Guey‐Sheng Liou, 2021) explored the synthesis and characteristics of novel electrochromic materials using derivatives of triphenylamine, including dimethylamine-substituted variants.

4. Polymer Science

(D. Liaw, Been-Yang Liaw, Chia-Wei Yu, 2001) conducted a study on the synthesis and characterization of new polyimides based on a flexible diamine, providing insights into the application of dimethylbenzene-1,2-diamine in polymer science.

5. Development of Novel Co-crystal Structures

The study by (S. Ng, 2009) presented a novel co-crystal structure involving 4,5-dimethylbenzene-1,2-diamine, showcasing its potential in crystal engineering.

6. Catalysis

In the field of catalysis, (B. Saito, G. C. Fu, 2007) explored the use of a 1,2-diamine as a ligand in metal-catalyzed cross-couplings, demonstrating its effectiveness in facilitating such reactions.

Safety and Hazards

The safety data sheet for 3,4-Dimethylbenzene-1,2-diamine indicates that it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .

Mechanism of Action

Target of Action

Similar compounds like benzene derivatives are known to undergo electrophilic aromatic substitution reactions .

Mode of Action

The mode of action of 3,4-Dimethylbenzene-1,2-diamine is likely to involve electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can participate in various biochemical reactions, including electrophilic aromatic substitution .

Result of Action

The result of its action would likely be the formation of a substituted benzene ring, as per the mechanism of electrophilic aromatic substitution .

Biochemical Analysis

Biochemical Properties

3,4-Dimethylbenzene-1,2-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and diamine oxidase (DAO). These interactions are crucial as they influence the metabolism of biogenic amines, which are vital for cellular signaling and function. The compound acts as a substrate for these enzymes, leading to the production of reactive intermediates that can further participate in various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling molecules such as cyclic AMP (cAMP) and protein kinases, which are essential for the regulation of cellular functions. Additionally, this compound can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular events that lead to changes in gene expression and enzyme activity. The compound is also known to inhibit certain enzymes, such as MAO and DAO, which results in altered levels of neurotransmitters and other signaling molecules. These changes can have downstream effects on cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, such as neurotransmitter release and enzyme activity. At high doses, it can exhibit toxic effects, including oxidative stress and cellular apoptosis. These dose-dependent effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as MAO and DAO, leading to the production of metabolites that can further participate in biochemical reactions. The compound can also influence metabolic flux by altering the levels of key intermediates and cofactors, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound can affect its bioavailability and efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and signaling molecules. Post-translational modifications, such as phosphorylation, can also influence the targeting and function of this compound within cells .

Properties

IUPAC Name |

3,4-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-3-4-7(9)8(10)6(5)2/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQULXYNBKWNDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334544 | |

| Record name | 3,4-dimethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41927-01-9 | |

| Record name | 3,4-dimethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

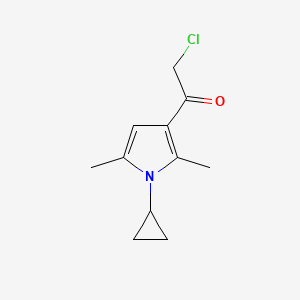

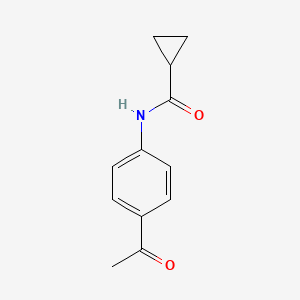

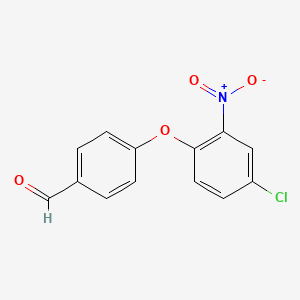

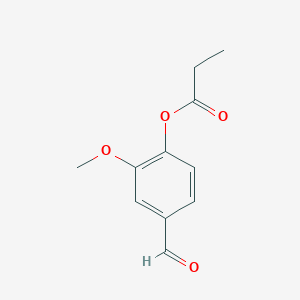

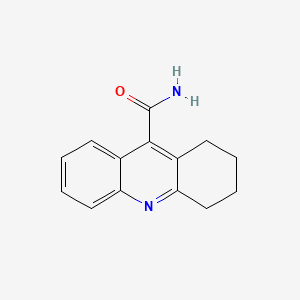

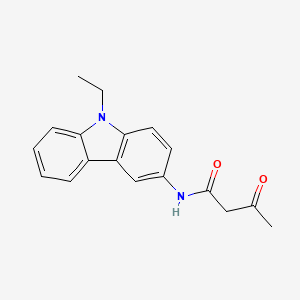

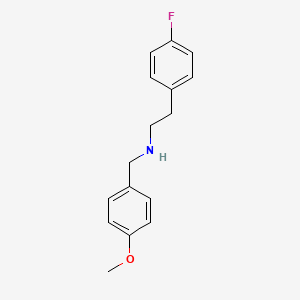

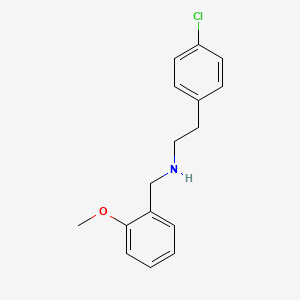

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

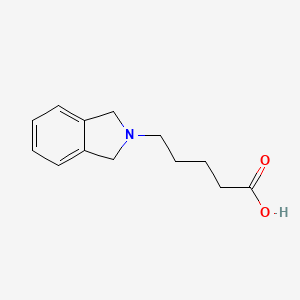

Synthesis routes and methods III

Procedure details

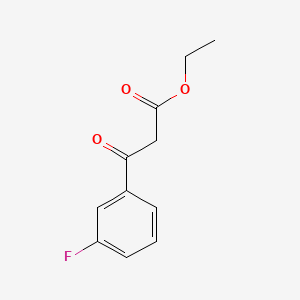

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

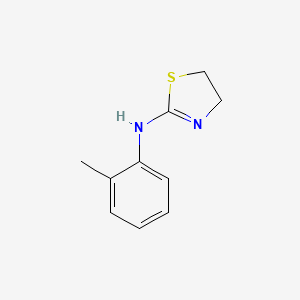

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1348479.png)